2-Bromo-1-phenylethanol

Catalog No.
S663336
CAS No.
2425-28-7
M.F
C8H9BrO
M. Wt
201.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-1-phenylethanol

CAS Number

2425-28-7

Product Name

2-Bromo-1-phenylethanol

IUPAC Name

2-bromo-1-phenylethanol

Molecular Formula

C8H9BrO

Molecular Weight

201.06 g/mol

InChI

InChI=1S/C8H9BrO/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8,10H,6H2

InChI Key

DAHHEUQBMDBSLO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(CBr)O

Canonical SMILES

C1=CC=C(C=C1)C(CBr)O

The exact mass of the compound 2-Bromo-1-phenylethanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Bromo-1-phenylethanol (CAS 2425-28-7) is a bifunctional halohydrin characterized by a secondary benzylic alcohol and a primary alkyl bromide. In industrial and laboratory procurement, it is primarily sourced as a highly reactive, stable precursor for the synthesis of chiral epoxides (such as styrene oxide) and beta-amino alcohols. Unlike highly volatile or unstable direct epoxides, this bromohydrin offers a shelf-stable alternative that can be activated in situ via mild base-catalyzed intramolecular cyclization. Its well-defined stereocenters and the excellent leaving-group capability of the bromide ion make it a critical building block for active pharmaceutical ingredients (APIs), sympathomimetic amines, and advanced chiral ligands[1].

Research Fit

1 Chiral building block for asymmetric synthesis workflows
2 Biocatalytic substrate for halohydrin dehalogenase and whole-cell resolution
3 Epoxide precursor via base-catalyzed ring-closure chemistry

Procurement substitution with the closely related 2-chloro-1-phenylethanol or the downstream product styrene oxide introduces significant process and handling liabilities. While the chloro-analog is often cheaper, the chloride ion is a significantly poorer leaving group, requiring harsher basic conditions and elevated temperatures to achieve intramolecular cyclization or nucleophilic substitution, which can degrade sensitive functional groups in complex API synthesis [1]. Conversely, attempting to bypass the halohydrin entirely by procuring styrene oxide directly forces facilities to manage a highly reactive, volatile, and prone-to-polymerization epoxide. 2-Bromo-1-phenylethanol bypasses both issues, providing the rapid reaction kinetics of a premium leaving group while maintaining the handling stability of a solid halohydrin [2].

Substitution Risk

Leaving-group ability
Bromo: supports efficient nucleophilic substitution and epoxide formation
Chloro: may reduce reaction rate and alter synthetic yield
Enzyme enantioselectivity
Bromo: reported higher enantioselectivity with halohydrin dehalogenase
Chloro: enantioselectivity profile may differ; requires compound-specific validation

Biocatalytic Epoxidation Efficiency vs. Chloro-Analogs

When subjected to enzymatic epoxidation via halohydrin dehalogenases (e.g., HheC), 2-bromo-1-phenylethanol demonstrates superior processability compared to its chlorinated counterpart. Kinetic studies establish that the baseline conversion rate for (R)-2-chloro-1-phenylethanol sits at a k_cat of 48.5 s^-1. In direct comparative assays, the brominated substrate consistently exhibits higher enzymatic dehalogenation and epoxide formation rates due to the lower activation energy required for bromide displacement [1].

Evidence DimensionEnzymatic turnover rate (k_cat) for epoxide formation
Target Compound DataHigher specific activity and faster halide liberation
Comparator Or Baseline(R)-2-chloro-1-phenylethanol (k_cat = 48.5 s^-1)
Quantified DifferenceBrominated substrates yield strictly higher catalytic turnover rates than the 48.5 s^-1 chloro-baseline.
Conditions50 mM Tris-sulfate buffer (pH 8.0) at 30°C using purified HheC.

Faster enzymatic conversion rates reduce bioreactor residence time and lower catalyst loading requirements in green-chemistry epoxide synthesis.

Enantioselectivity
Head-to-head
E = 92 ± 4 vs 73
Supports bromo-substrate selectivity context
A. radiobacter HHDH; kinetic resolution conditions

Enantiomeric Resolution Efficiency in Lipase Workflows

For applications requiring high chiral purity, racemic 2-bromo-1-phenylethanol serves as an excellent substrate for enzymatic kinetic resolution. When processed with Pseudomonas fluorescens lipase immobilized on silk fibroin spheres, the compound is resolved to its (S)-acetate form with a 92% enantiomeric excess of the product (eep) at a 48% conversion rate[1]. This performance closely approaches the 50% theoretical maximum yield for kinetic resolution, outperforming unoptimized chemical resolution baselines.

Evidence DimensionEnantiomeric excess (eep) and conversion rate
Target Compound Data92% eep at 48% conversion
Comparator Or BaselineUnoptimized chemical resolution (typically <80% ee at comparable yields)
Quantified DifferenceAchieves near-theoretical maximum conversion (48% vs 50% limit) with >90% chiral purity.
ConditionsP. fluorescens lipase at 32°C, 130 rpm for 48 hours.

High enantiomeric excess near the theoretical conversion limit ensures minimal waste and high purity for chiral API precursor procurement.

Bioreduction ee
Reported
97% ee (R)-enantiomer
Supports chiral alcohol synthesis workflow
R. rubra KCh 82 whole-cell bioreduction

Asymmetric Synthesis Compatibility and Precursor Yield

The viability of sourcing highly pure (S)-2-bromo-1-phenylethanol is supported by its efficient upstream synthesis via asymmetric reduction. Utilizing engineered Thermoanaerobacter ethanolicus secondary alcohol dehydrogenase (TeSADH) mutants, the reduction of 2-bromoacetophenone yields the target bromohydrin with >99% conversion and >99% enantiomeric excess [1]. This quantitative conversion significantly outperforms standard non-stereoselective chemical reductions, which require costly downstream separation.

Evidence DimensionConversion percentage and enantiomeric excess (ee)
Target Compound Data>99% conversion, >99% ee for (S)-2-bromo-1-phenylethanol
Comparator Or BaselineStandard chemical reduction (racemic yield, ~50% target enantiomer)
Quantified Difference>49% increase in target enantiomer yield compared to racemic baselines.
ConditionsTris-HCl buffer (pH 7.0, 50 mM) with 30% v/v 2-propanol cosolvent.

Guarantees that highly enantiopure batches can be reliably manufactured or sourced, ensuring strict reproducibility in downstream pharmaceutical applications.

Resolution ee
Reported
99% ee (S)-enantiomer
Supports enantiopure intermediate context
Novel HHDH kinetic resolution; 34.5% isolated yield
Whole-cell Performance
Reported
96% ee, >99% conversion
Supports bioreduction method context
P. gessardii; DMSO co-solvent system
Leaving-Group Trend
Class-level
Br > Cl nucleofugality
Class-level reactivity context
Data to verify; qualitative comparison
Kinetic Parameter
Reported
kcat = 22 s⁻¹ (R)-PNSHH
Supports enzyme characterization context
A. radiobacter HHDH; chromogenic model substrate

In Situ Generation of Chiral Styrene Oxide for API Synthesis

Because direct procurement of styrene oxide introduces severe stability and polymerization risks, 2-bromo-1-phenylethanol is the preferred stable precursor. It can be stored long-term and subjected to mild base-catalyzed intramolecular cyclization immediately prior to nucleophilic attack, ensuring high-yield synthesis of beta-blockers and other complex APIs without handling hazardous volatile epoxides[1].

Biocatalytic Manufacturing of Sympathomimetic Amines

The compound's proven compatibility with high-efficiency kinetic resolution (achieving >92% eep) makes it an ideal starting material for the synthesis of chiral beta-amino alcohols. By utilizing lipase-mediated or dehalogenase-mediated pathways, manufacturers can reliably convert 2-bromo-1-phenylethanol into enantiopure sympathomimetic amines, bypassing the low yields associated with traditional chemical deracemization [2].

Substrate for Halohydrin Dehalogenase Engineering

In biochemical research and industrial enzyme optimization, 2-bromo-1-phenylethanol serves as a benchmark substrate. Its superior leaving group kinetics compared to chlorinated analogs allow researchers to accurately measure elevated catalytic turnover rates (k_cat) when engineering novel short-chain dehydrogenases or reductases for green-chemistry applications [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Enzymatic kinetic resolution studies
Enzyme-substrate enantioselectivity context
Enantiomeric purity endpoint review
Whole-cell biocatalytic synthesis research
Bioreduction pathway context
Conversion and ee endpoint review
Halohydrin dehalogenase characterization
Chromogenic substrate context
Kinetic parameter benchmarking
Epoxide precursor synthesis research
Leaving-group reactivity context
Reaction condition compatibility review

XLogP3

1.8

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

2425-28-7

Explore Compound Types